![molecular formula C24H27N3O2S B2564424 4-butoxy-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-89-1](/img/structure/B2564424.png)

4-butoxy-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

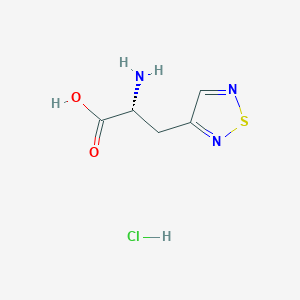

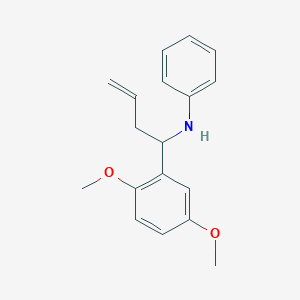

4-butoxy-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C24H27N3O2S and its molecular weight is 421.56. The purity is usually 95%.

BenchChem offers high-quality 4-butoxy-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butoxy-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents :Palkar et al. (2017) synthesized novel compounds similar in structure to the queried compound, displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for their cytotoxic activity against mammalian Vero cell lines, indicating antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).

Antimicrobial Activity :A study by Fatehia and Mohamed (2010) reported the synthesis of compounds related to the queried chemical, showing good antibacterial activities (Fatehia & Mohamed, 2010).

Polyamide Synthesis :Hsiao, Yang, and Chen (2000) described the synthesis of polyamides using a process involving aromatic nucleophilic substitution reactions. These polyamides showed useful levels of thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).

Biological Evaluation in Medicinal Chemistry :Saeed et al. (2015) synthesized a series of substituted benzamides, evaluating their potential biological applications, including inhibitory potential against human and rat ecto-5′-nucleotidases. These compounds have potential applications in medicinal chemistry (Saeed et al., 2015).

Anticancer Agents :Abu‐Hashem and Aly (2017) synthesized novel compounds, including dimethyl-benzo-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives, showing promising anticancer activities (Abu‐Hashem & Aly, 2017).

Sulfonamide Derivatives :Fahim and Shalaby (2019) explored the synthesis and biological evaluation of novel benzenesulfonamide derivatives, some of which exhibited excellent in vitro antitumor activity (Fahim & Shalaby, 2019).

Cytotoxic Activity :Deady et al. (2003) reported the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, testing them for growth inhibitory properties against various cancer cell lines. Most compounds were potent cytotoxins (Deady et al., 2003).

Mechanism of Action

Target of Action

GNF-Pf-1092, also known as 4-butoxy-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide, primarily targets the protein PfMFR3 in Plasmodium falciparum . PfMFR3 is an orphan apicomplexan transporter predicted to be a member of the major facilitator superfamily (MFS) .

Mode of Action

The compound GNF-Pf-1092 interacts with its target PfMFR3, which is localized to the parasite mitochondrion . This interaction is believed to play roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Biochemical Pathways

The action of GNF-Pf-1092 affects the mitochondrial pathways in Plasmodium falciparum . The compound’s interaction with PfMFR3 influences the transport within the mitochondrion, which in turn affects the downstream effects of the mitochondrial pathways .

Result of Action

The molecular and cellular effects of GNF-Pf-1092’s action involve the modulation of mitochondrial transport and potential drug resistance in Plasmodium falciparum . This results in the killing of both blood- and sexual-stage P. falciparum parasites .

properties

IUPAC Name |

4-butoxy-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2S/c1-4-5-12-29-19-9-7-18(8-10-19)24(28)25-23-20-14-30-15-21(20)26-27(23)22-11-6-16(2)13-17(22)3/h6-11,13H,4-5,12,14-15H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCUXXIZSKRLKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2564343.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2564354.png)

![[6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B2564356.png)

![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2564358.png)

![N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2564362.png)

![N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide](/img/structure/B2564363.png)